2-Hexenoic acid, 2,5-dimethyl-4-(methylamino)-, ethyl ester, hydrochloride, (2E,4S)- is a chemical compound with significant relevance in organic chemistry and medicinal applications. This compound is characterized by its unique structure that includes a double bond and an ester functional group, making it a subject of interest for various chemical reactions and syntheses.
The compound can be sourced from various chemical databases and literature, including the National Institute of Standards and Technology (NIST) and scientific journals. Its molecular formula is C11H19ClN2O2, and it is often referenced in studies related to amino acid derivatives and their applications in pharmaceuticals.
This compound falls under the category of amino acid derivatives and esters. It is classified as a hydrochloride salt due to the presence of hydrochloric acid in its formulation, which enhances its solubility in water.
The synthesis of 2-Hexenoic acid, 2,5-dimethyl-4-(methylamino)-, ethyl ester, hydrochloride can be achieved through several methods:
The synthesis typically involves controlling reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. For example, using microwave-assisted synthesis can significantly reduce reaction times while enhancing yields.
The molecular structure of 2-Hexenoic acid, 2,5-dimethyl-4-(methylamino)-, ethyl ester is characterized by:
The structural formula can be represented as follows:
The compound participates in various chemical reactions typical for esters and amines:
The reactivity of this compound is influenced by its functional groups. For instance, the presence of both an alkene and an amine allows for diverse synthetic pathways that can be exploited in drug development.
The mechanism of action for compounds like 2-Hexenoic acid derivatives often involves interaction with biological targets such as enzymes or receptors:
Studies suggest that modifications at positions 2 and 5 on the hexenoic chain can significantly alter biological activity, making this compound a candidate for further research in therapeutic applications.
Relevant data from literature indicate that these properties are crucial for understanding how this compound behaves in different environments.
The establishment of the (2E,4S) configuration in the target molecule necessitates precise stereocontrol at the C4 chiral center and geometric control across the C2-C3 double bond. A prevalent strategy involves utilizing chiral pool precursors or asymmetric catalytic methods to install the C4 stereocenter. Enantiomerically pure (S)-2-methylbutyraldehyde derivatives serve as common starting materials, undergoing stereoselective chain elongation via Wittig or Horner-Wadsworth-Emmons olefination to establish the (E)-configured α,β-unsaturated ester system. Reaction temperature and base selection critically influence the trans/cis ratio, with low temperatures (-78°C) and non-ionic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene favoring E-selectivity exceeding 20:1 [1] [6].
Alternatively, catalytic asymmetric hydrogenation of precursor β-keto esters or acrylates offers a powerful route. Employing DuPhos (1,2-Bis(phospholano)benzene) or BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) ligands complexed with rhodium or ruthenium achieves high enantiomeric excess (ee >95%) at the C4 position. Subsequent regioselective dehydration or functional group interconversion then furnishes the (2E,4S)-hexenoate scaffold. Key parameters impacting yield and stereoselectivity include hydrogen pressure (50-200 psi), solvent polarity (methanol, ethyl acetate), and catalyst loading (0.5-2 mol%) [3] [8].
Table 1: Stereoselective Methods for (2E,4S)-Hexenoate Core Synthesis
Method | Key Reagent/Catalyst | Stereoselectivity (E/Z) | Enantiomeric Excess (ee) | Yield Range |
---|---|---|---|---|
Wittig Olefination | (Carbethoxymethylene)triphenylphosphorane | >20:1 (E) | Dependent on precursor | 65-80% |
Asymmetric Hydrogenation | Ru-(S)-BINAP/Diamine | N/A (saturated intermediate) | >95% (S) | 85-92% |
Chiral Aldol Reaction | (S)-Proline-Derived Organocatalyst | >15:1 (E) | 88-94% (S) | 70-78% |
Installing the C4 methylamino group with (S)-stereochemistry presents significant synthetic challenges due to potential epimerization and over-alkylation. Direct enantioselective amination of C4-keto intermediates using chiral auxiliaries or catalysts represents a robust approach. Chiral oxazaborolidine-catalyzed reductive amination employing sodium triacetoxyborohydride and methylamine hydrochloride achieves moderate to high diastereoselectivity (dr 85:15 to 95:5). Critical factors include solvent choice (dichloromethane or tetrahydrofuran), stoichiometric control of the reducing agent (1.2-1.5 equivalents), and rigorous exclusion of moisture [5].
Transition-metal-catalyzed asymmetric amination provides a more direct pathway. Palladium complexes bearing Josiphos-type ligands facilitate the coupling of racemic or prochiral allylic acetates with methylamine under dynamic kinetic resolution conditions. This method achieves excellent regioselectivity (SN² vs SN²') and enantioselectivity (>90% ee for (S)-product). Optimized conditions involve low catalyst loading (1-3 mol%), tertiary amine bases (diisopropylethylamine), and aprotic solvents (acetonitrile) at 40-60°C. Protecting group strategies are crucial; tert-butoxycarbonyl provides effective nitrogen protection during ester hydrolysis or subsequent steps, while being readily removable under acidic conditions prior to salt formation [2] [5].
Table 2: Catalytic Asymmetric Amination Approaches at C4
Strategy | Catalyst/Reagent System | Methylamine Equivalent | diastereomeric ratio / ee | Key Limitation |
---|---|---|---|---|
Reductive Amination | (R)-CBS-Oxazaborolidine / NaBH(OAc)₃ | 1.5-2.0 | dr 85:15 to 95:5 / ee 90-98% | Requires keto intermediate |
Dynamic Kinetic Resolution | Pd-(R,R)-Josiphos / Methylamine | 3.0-5.0 | ee >90% (S) | Allylic acetate precursor needed |
Chiral Auxiliary | (S)-4-Phenyloxazolidin-2-one | 1.2-1.8 | de >98% | Auxiliary attachment/removal steps |
The final hydrochloride salt formation is critical for stability, crystallinity, and purification of the target molecule. Solvent selection profoundly impacts crystal habit, polymorph formation, and stoichiometry. Optimal salt formation involves treating the free base dissolved in anhydrous ethyl acetate or tert-butyl methyl ether with stoichiometric (1.05 equiv.) hydrogen chloride gas or concentrated hydrochloric acid in isopropanol at 0-5°C. Polar aprotic solvents like acetonitrile facilitate rapid protonation but may co-solvate water, leading to hydrates. Conversely, ethereal solvents yield anhydrous crystals but require prolonged aging for complete salt formation [3] [6].
Crystallization dynamics are governed by cooling profiles and anti-solvent addition. Slow linear cooling (0.5°C/min) from saturation temperature in ethanol/water (90:10 v/v) mixtures produces large, mechanically stable needles ideal for filtration. Anti-solvent crystallization using methyl tert-butyl ether added dropwise to saturated isopropanol solutions enhances yield (85-92%) and purity (>99.5% by HPLC). Polymorph screening identifies Form I (orthorhombic) as the thermodynamically stable phase above 25°C, characterized by sharp powder X-ray diffraction peaks at 2θ = 8.4°, 12.7°, 15.3°, and 21.5°. Hydrate formation is suppressed by maintaining water activity <0.3 during crystallization through molecular sieves or azeotropic distillation [3] [6].
Implementing green chemistry principles enhances the sustainability of synthesizing this complex molecule. Solvent selection guides prioritize ethyl lactate, cyclopentyl methyl ether, and 2-methyltetrahydrofuran over traditional dipolar aprotic solvents like dimethylformamide due to their renewable origins, lower toxicity, and improved biodegradability. Microwave-assisted esterification using immobilized lipases (Candida antarctica Lipase B) in continuous-flow reactors enables efficient conversion (≥95%) of the carboxylic acid intermediate to the ethyl ester at 60°C, eliminating the need for corrosive acid catalysts like sulfuric acid and minimizing solvent volumes [5] [6].
Protecting group strategies significantly influence atom economy and waste generation. tert-Butoxycarbonyl protection of the methylamino group during ester hydrolysis steps offers advantages over benzyl-based groups: 1) Cleavage occurs under mild acidic conditions (4 M hydrogen chloride in dioxane) without metal catalysts; 2) Volatile by-products (tert-butyl cation, carbon dioxide) are readily separated; 3) Higher overall yield (78% vs 65% for carboxybenzyl) due to fewer side reactions. Direct enzymatic deprotection strategies are emerging, utilizing engineered amidases to cleave acetyl protecting groups under aqueous conditions at pH 7.0, further reducing environmental impact [5] [6].
Table 3: Green Chemistry Metrics for Key Synthetic Steps
Process | Conventional Method | Green Alternative | Improvement | PMI Reduction |
---|---|---|---|---|
Esterification | H₂SO₄ catalysis / Toluene reflux | CALB Lipase / 2-MeTHF / 60°C | Catalyst recyclability, Biodegradable solvent | 35% |
Amino Protection | Carboxybenzyl chloride / Pyridine | Di-tert-butyl dicarbonate / Water | Aqueous conditions, Non-toxic byproducts | 28% |
Salt Crystallization | Dichloromethane / Heptane | Ethanol/Water / Anti-solvent (CPME) | Reduced halogenated solvent use | 42% |
Abbreviations: CALB: Candida antarctica Lipase B; 2-MeTHF: 2-Methyltetrahydrofuran; CPME: Cyclopentyl methyl ether; PMI: Process Mass Intensity
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3